molecular formula C10H7BrFNO2 B1415646 Ethyl 3-bromo-2-cyano-6-fluorobenzoate CAS No. 1805187-78-3

Ethyl 3-bromo-2-cyano-6-fluorobenzoate

Cat. No. B1415646
M. Wt: 272.07 g/mol
InChI Key: UUNJJYDUPYFFAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-2-cyano-6-fluorobenzoate is C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-bromo-2-cyano-6-fluorobenzoate are not well-documented .

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3-fluorobenzoate, indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)7(11)3-4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNJJYDUPYFFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-6-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Ethyl 3-bromo-2-cyano-6-fluorobenzoate

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